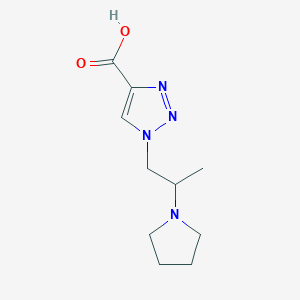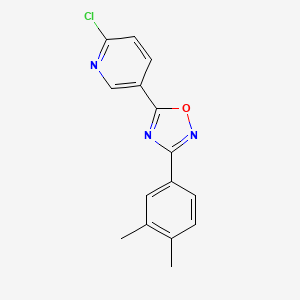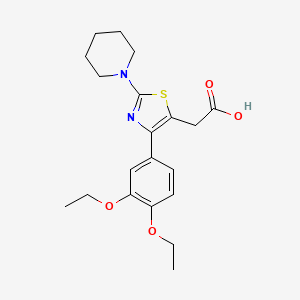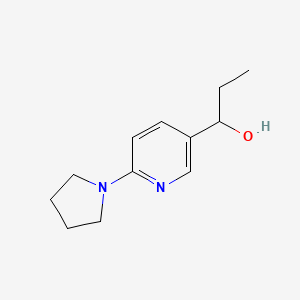![molecular formula C12H8N4O3 B11797619 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-79-7](/img/structure/B11797619.png)
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method involves the use of isoamyl nitrite in DMF or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Applications De Recherche Scientifique
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of c-Met protein kinase and GABA A receptors.
Fluorescent Probes: The compound can be used as a fluorescent probe in various biochemical assays.
Polymer Science: It has been incorporated into polymers for use in solar cells and other materials.
Enzyme Inhibition: The compound has shown inhibition activity against β-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research.
Mécanisme D'action
The mechanism of action of 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets:
c-Met Protein Kinase Inhibition: The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression.
GABA A Receptor Modulation: It acts as an allosteric modulator of GABA A receptors, enhancing their activity and potentially providing therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to inhibit c-Met kinase and modulate GABA A receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields .
Propriétés
Numéro CAS |
1443978-79-7 |
|---|---|
Formule moléculaire |
C12H8N4O3 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O3/c17-11-10-9(12(18)19)14-15-16(10)6-8(13-11)7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,18,19) |
Clé InChI |
SAMWDUUOLOLACI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)



![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)


